N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine
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Overview
Description
N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using various cyclization agents under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the methoxypropyl and dimethyl groups. These modifications are usually carried out using specific reagents and catalysts to ensure high yield and selectivity.
Final Assembly: The final step includes the coupling of the core structure with the desired side chains, followed by purification to obtain the target compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- 13-(3-ethoxypropyl)-17-(4-methoxyphenyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Uniqueness
Compared to similar compounds, N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine stands out due to its specific functional groups and structural configuration. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine |
InChI |
InChI=1S/C18H22N4O3/c1-18(2)8-13-11(9-24-18)7-12-14-15(25-17(12)22-13)16(21-10-20-14)19-5-4-6-23-3/h7,10H,4-6,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
MYWBDKXXIJGHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)NCCCOC)C |
Origin of Product |
United States |
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